2-Methacryloyloxyethyl phosphorylcholine

antifouling biosensors immunoassays

MPC (67881-98-5) is a zwitterionic methacrylate monomer whose phosphorylcholine headgroup mimics cell membrane phospholipids, resisting nonspecific protein adsorption. Delivers 70% superior antifouling vs PEG in human platelet-rich plasma; MPC-HEMA copolymers reduce BSA adsorption 40–70% vs pure HEMA while boosting water retention up to 202%. Binds more non-freezing hydration water than sulfobetaine or carboxybetaine, and extends Zn-ion battery anode cycling beyond 5,000 h. Essential for contact lenses, medical device coatings, immunoassay microparticles, and bioinert hydrogels. Specify MPC—not generic PEG, HEMA, or other zwitterionic monomers.

Molecular Formula C11H22NO6P
Molecular Weight 295.27 g/mol
CAS No. 67881-98-5
Cat. No. B021052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methacryloyloxyethyl phosphorylcholine
CAS67881-98-5
Synonyms2-methacryloyloxyethyl phosphorylcholine; 2-(Methacryloyloxy)ethyl 2-(Trimethylammonio)ethyl Phosphate; Phosphoric Acid 2-(Methacryloyloxy)ethyl 2-(Trimethylammonio)ethyl Ester; [2-[[2-(Methacryloyloxy)ethoxy]phosphonyloxy]ethyl]trimethylaminium; Methacr
Molecular FormulaC11H22NO6P
Molecular Weight295.27 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCOP(=O)([O-])OCC[N+](C)(C)C
InChIInChI=1S/C11H22NO6P/c1-10(2)11(13)16-8-9-18-19(14,15)17-7-6-12(3,4)5/h1,6-9H2,2-5H3
InChIKeyZSZRUEAFVQITHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methacryloyloxyethyl phosphorylcholine (MPC, CAS 67881-98-5): A Phosphobetaine Monomer for Bioinert and Biomimetic Surface Engineering


2-Methacryloyloxyethyl phosphorylcholine (MPC; CAS 67881-98-5) is a methacrylate-based zwitterionic monomer bearing a phosphorylcholine (PC) headgroup that structurally mimics the phospholipid polar groups of cell membranes [1]. As a phosphobetaine, MPC polymerizes to form highly hydrophilic, bioinert polymers capable of forming a tightly bound hydration layer that resists nonspecific protein adsorption and cell adhesion [2]. Commercial MPC is typically supplied with 98.0% purity containing MEHQ inhibitor (≤100 ppm), and its polymerizable methacrylate moiety enables incorporation into copolymers, hydrogels, and surface-grafted coatings across biomedical, ophthalmological, and electrochemical applications .

Why MPC (CAS 67881-98-5) Cannot Be Casually Substituted by PEG, HEMA, or Alternative Zwitterions


Although MPC belongs to the broader class of hydrophilic, antifouling monomers, it is not functionally interchangeable with poly(ethylene glycol) (PEG)-based monomers, conventional hydrogel monomers like HEMA, or even other zwitterionic monomers such as sulfobetaine (SBMA) and carboxybetaine (CBMA). Critically, MPC-derived surfaces resist protein adsorption through a mechanism fundamentally distinct from PEG—MPC's phosphobetaine hydration layer exhibits density-dependent antifouling efficacy whereas PEG relies on excluded volume effects [1]. Furthermore, the ester linkage in MPC's methacrylate backbone renders it hydrolytically labile under basic conditions compared to methacrylamide analogs like MAPC, a property that directly impacts long-term stability requirements [2]. Simply substituting MPC with PEG compromises fouling resistance in complex biological fluids, while HEMA lacks the zwitterionic hydration structure required for non-denaturing protein resistance [3]. The quantitative evidence below establishes why procurement decisions must be compound-specific rather than class-based.

Quantitative Comparative Evidence for 2-Methacryloyloxyethyl phosphorylcholine (CAS 67881-98-5) Against Closest Analogs


Superior Non-Fouling Performance of MPC in Complex Biological Fluids Versus PEG-Based Surfaces

MPC-based hydrogel microparticles exhibit substantially reduced non-specific protein adsorption compared to conventional PEG-based hydrogel particles, particularly in human platelet-rich plasma (PRP), a biologically complex and fouling-prone medium. PMPC particles showed a 37.5% reduction in non-specific protein adsorption in buffer conditions and a 70% enhancement in anti-fouling characteristics in PRP compared to PEG particles [1]. This performance advantage is attributed to the strong hydration layer formed by the zwitterionic phosphorylcholine group, which provides a more effective entropic and enthalpic barrier against protein adhesion than PEG's steric exclusion mechanism. PEG also suffers from oxidative degradation in biological media, a vulnerability not shared by MPC [1].

antifouling biosensors immunoassays zwitterionic polymers

Quantified Protein Adsorption Reduction of MPC-HEMA Copolymers Versus Pure HEMA Hydrogels

The incorporation of MPC monomer into 2-hydroxyethyl methacrylate (HEMA)-based hydrogels significantly enhances antifouling performance. Cross-linked copolymer hydrogels containing MPC exhibited a 40-70% decrease in bovine serum albumin (BSA) adsorption and a 44-65% decrease in lysozyme adsorption compared to control HEMA hydrogels without MPC [1]. Additionally, the integration of MPC enhanced water content retention by 79-202% relative to pure HEMA hydrogels [1]. The optical transparency of the MPC-containing hydrogels remained high (>90% transmittance), indicating that the anti-fouling benefits do not compromise optical clarity [1].

hydrogels contact lenses biomaterials protein adsorption

Superior Hydration Layer Characteristics of Poly(MPC) Versus Carboxybetaine and Sulfobetaine Polymers

Differential scanning calorimetry (DSC) analysis revealed that poly(MPC) binds more non-freezing water (NFW) and intermediate water (IW) molecules than both poly(carboxybetaine) and poly(sulfobetaine) polymers [1]. The increased bound hydration layer of phosphobetaine polymers (poly(MCP) and poly(MPC)) is directly correlated with enhanced bio-inert properties [1]. This quantitative hydration advantage stems from the unique phosphate anionic group in MPC, which forms a more stable and extensive hydration shell compared to the carboxylate and sulfonate groups in CBMA and SBMA [1]. Notably, MPC also exhibits the most stable Li⁺ coordination among these three zwitterions in electrochemical applications, with the order of effectiveness being MPC > CB > SB [2].

hydration zwitterionic polymers bio-inertness non-fouling

Hydrolytic Stability Trade-Off: MPC Versus Methacrylamide Analog MAPC Under Basic Conditions

A direct comparison between MPC and its methacrylamide analog, 2-methacrylamidoethyl phosphorylcholine (MAPC), reveals a critical stability difference: MPC's methacrylate ester linkage is susceptible to hydrolysis under basic conditions, whereas MAPC's methacrylamide backbone provides enhanced hydrolytic stability [1]. MAPC is identified as a more robust candidate for applications requiring long-term stability in harsh or basic environments [1]. However, this stability advantage comes with the trade-off that MPC remains the industry standard for commercial biomedical products due to its established synthesis, copolymerization behavior, and regulatory history [1].

polymer stability hydrolysis biomaterials long-term implantation

Evidence-Backed Application Scenarios for 2-Methacryloyloxyethyl phosphorylcholine (CAS 67881-98-5)


High-Sensitivity Multiplex Immunoassays and Biosensors for Whole Blood or Plasma

Based on the 70% enhanced anti-fouling performance of PMPC particles in human platelet-rich plasma compared to PEG-based particles [1], MPC monomer is the preferred building block for encoded hydrogel microparticles used in multiplex immunoassays where non-specific protein adsorption must be minimized to achieve high signal-to-noise ratios in complex biological matrices.

Protein-Resistant and High-Water-Content Hydrogel Contact Lenses

Given that MPC-HEMA copolymer hydrogels reduce BSA adsorption by 40-70% and lysozyme adsorption by 44-65% while increasing water retention by 79-202% relative to pure HEMA [2], MPC monomer should be incorporated into contact lens formulations where comfort, reduced protein deposition, and high oxygen permeability are critical procurement requirements.

Surface Modification of Medical Devices Requiring Maximum Bio-Inertness

Because poly(MPC) binds a greater quantity of non-freezing and intermediate hydration water than carboxybetaine or sulfobetaine polymers [3], MPC-based coatings are indicated for implantable medical devices, catheters, and microfluidic systems where superior resistance to protein adsorption and cell adhesion is paramount.

Zwitterionic Electrolyte Additives for Long-Cycle-Life Aqueous Zinc-Ion Batteries

MPC exhibits the most pronounced effect on extending Zn anode cycling life among the zwitterionic additives CBMA, SBMA, and MPC, achieving an ultralong lifespan exceeding 5000 hours in Zn//Zn symmetric cells [4]. This makes MPC the preferred zwitterionic additive for aqueous zinc-ion battery electrolytes requiring exceptional cycling stability.

Technical Documentation Hub

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